(2-Methoxypyridin-4-yl)methanamine hydrochloride
Overview
Description
(2-Methoxypyridin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H10N2O·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a Mannich reaction, where the methylene group is introduced at the 4-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Methoxypyridin-4-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or amines.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2-Methoxypyridin-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride
Comparison:
- (2-Chloropyridin-4-yl)methanamine hydrochloride: This compound has a chlorine atom instead of a methoxy group, which significantly alters its reactivity and interaction with biological targets. It is a selective LOXL2 inhibitor with an IC50 of 126 nM .
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride: This compound has the methoxy group at the 4-position and the amine group at the 2-position, leading to different chemical and biological properties compared to (2-Methoxypyridin-4-yl)methanamine hydrochloride .
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2-methoxypyridin-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPAVQWHCPSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589654 | |
Record name | 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029689-75-5, 149532-90-1 | |
Record name | 4-Pyridinemethanamine, 2-methoxy-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029689-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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